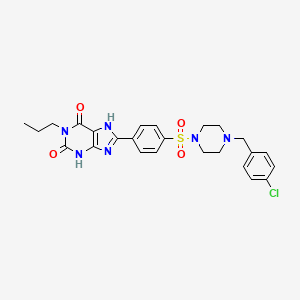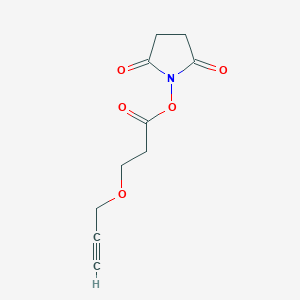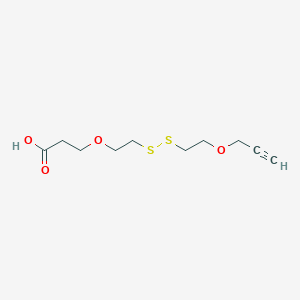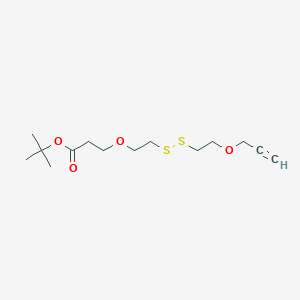
PSB 0788
概要
説明
PSB-0788は、アデノシンA2B受容体のアンタゴニストとして高い選択性と親和性を有することが知られている合成有機化合物です。 IC50値は3.64 nM、Ki値は0.393 nMです 。 この化合物は主に科学研究、特に慢性炎症性肺疾患の研究で使用されています .
作用機序
PSB-0788は、アデノシンA2B受容体に選択的に結合して拮抗することによって効果を発揮します。 この受容体は、アデノシンによって活性化されると、アデニル酸シクラーゼ活性を刺激し、サイクリックAMPレベルを上昇させるGタンパク質共役受容体です 。 PSB-0788はこの受容体をブロックすることにより、これらの下流シグナル伝達経路を阻害し、炎症反応やその他の生理学的プロセスを調節します .
類似化合物の比較
PSB-0788は、アデノシンA2B受容体に対する高い選択性と親和性において独特です。類似の化合物には以下が含まれます。
PSB-603: サブナノモル親和性を有する別の選択的なA2Bアンタゴニスト.
PSB-0788は、他のアデノシン受容体サブタイプよりもA2B受容体に対する高い選択性があるため、研究において貴重なツールとなっています .
生化学分析
Biochemical Properties
PSB 0788 plays a significant role in biochemical reactions due to its high affinity for the A2B adenosine receptor . It interacts with this receptor, inhibiting its activity and thereby influencing the biochemical pathways in which the A2B receptor is involved . The nature of these interactions is characterized by the high affinity and selectivity of this compound for the A2B receptor .
Cellular Effects
The effects of this compound on cells are primarily due to its interaction with the A2B receptor . By inhibiting this receptor, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the A2B receptor and inhibiting its activity . This can lead to changes in gene expression and alterations in the activity of enzymes and other proteins that interact with the A2B receptor .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with the A2B receptor
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with the A2B receptor
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are determined by its interaction with the A2B receptor
準備方法
合成ルートと反応条件
PSB-0788の合成には、キサンチン構造のコアを調製することから始まる複数の段階が含まれます。重要なステップには以下が含まれます。
キサンチンコアの形成: 適切な出発物質を反応させてキサンチン核を形成します。
置換反応: キサンチンコアは置換反応を受けて、ピペラジン-1-スルホニル基とクロロベンジル基が導入されます.
最終的な組み立て: 最終生成物は、結晶化とクロマトグラフィーを含む一連の精製手順によって得られます.
工業生産方法
PSB-0788の具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することです。これには、反応条件の最適化、工業グレードの試薬の使用、および高速液体クロマトグラフィー(HPLC)などの大規模精製技術の採用が含まれます。
化学反応の分析
反応の種類
PSB-0788は、ピペラジン-1-スルホニル基やクロロベンジル基などの反応性官能基の存在により、主に置換反応を起こします 。これらの反応は、通常、高い収率と純度を確保するために制御された条件下で行われます。
一般的な試薬と条件
主要な生成物
合成の主要な生成物はPSB-0788そのものであり、複数の精製工程によって高い純度が達成されます。 副生成物は通常最小限であり、精製工程中に除去されます .
科学研究への応用
PSB-0788は、科学研究において幅広い用途があります。
科学的研究の応用
PSB-0788 has a wide range of applications in scientific research:
類似化合物との比較
PSB-0788 is unique in its high selectivity and affinity for the adenosine A2B receptor. Similar compounds include:
PSB-603: Another selective A2B antagonist with subnanomolar affinity.
Preladenant: A selective A2A antagonist, used for comparison in studies involving adenosine receptors.
PSB-0788 stands out due to its high selectivity for the A2B receptor over other adenosine receptor subtypes, making it a valuable tool in research .
特性
IUPAC Name |
8-[4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6O4S/c1-2-11-32-24(33)21-23(29-25(32)34)28-22(27-21)18-5-9-20(10-6-18)37(35,36)31-14-12-30(13-15-31)16-17-3-7-19(26)8-4-17/h3-10H,2,11-16H2,1H3,(H,27,28)(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZJACVYMPKVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)









